molecular formula C13H21N3 B1490391 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-92-9

6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490391
CAS No.: 2097945-92-9
M. Wt: 219.33 g/mol
InChI Key: ZMSZRLLJDAZYOH-UHFFFAOYSA-N
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Description

6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a high-value, fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-imidazo[1,2-b]pyrazole family, a privileged structure recognized as a potential non-classical isostere of the indole ring system. Replacing common scaffolds like indole with 1H-imidazo[1,2-b]pyrazole has been demonstrated to impart improved physicochemical properties, most notably a significantly enhanced solubility profile in aqueous media, which is a critical parameter in pharmaceutical development . The imidazo[1,2-b]pyrazole core is a key structural unit in molecules with a range of bioactivities, attracting attention for its potential in antimicrobial, anticancer, and anti-inflammatory therapeutic applications . The specific substitution pattern of this compound, featuring a tert-butyl group at the 6-position and an isobutyl group at the 1-position, is designed to optimize steric and electronic properties for advanced research. This makes it a versatile building block for further selective functionalization via modern metalation and cross-coupling techniques, enabling the rapid generation of diverse compound libraries for biological screening . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-tert-butyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-10(2)9-15-6-7-16-12(15)8-11(14-16)13(3,4)5/h6-8,10H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSZRLLJDAZYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS Number: 2097945-92-9) is a compound that belongs to the imidazo[1,2-b]pyrazole class, known for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H21N3
  • Molecular Weight : 219.32 g/mol
  • CAS Number : 2097945-92-9

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of compounds within the imidazo[1,2-b]pyrazole family. Specifically, derivatives containing the pyrazole scaffold have shown promising results against various cancer types:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

In vitro studies demonstrated significant antiproliferative effects on these cell lines, suggesting that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-b]pyrazole derivatives have been investigated in several studies. The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Notably:

  • Selectivity Index : Some derivatives have shown a COX-2 selectivity index greater than 8, indicating a preference for inhibiting COX-2 over COX-1, which is associated with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
  • Modulation of Enzymatic Activity : The selective inhibition of COX enzymes suggests a targeted approach in reducing inflammation without compromising protective gastric mucosal integrity.

Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer effects of various imidazo[1,2-b]pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells with an IC50 value of approximately 15 µM .

Study 2: Anti-inflammatory Profile

Another investigation focused on the anti-inflammatory potential of this compound using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg when compared to a control group treated with indomethacin .

Data Summary Table

Biological ActivityEffectIC50 ValueReference
Anticancer (MDA-MB-231)Inhibition of growth~15 µM
Anti-inflammatoryPaw edema reductionEffective at 10 mg/kg
COX-2 SelectivitySelective inhibitionSI > 8

Scientific Research Applications

Medicinal Chemistry

6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole has shown promise in various pharmacological studies:

  • Anti-cancer Activity : Preliminary studies indicate that this compound may inhibit pathways involved in cancer cell proliferation. It could act through mechanisms such as competitive inhibition of enzymes or allosteric modulation of receptors.
  • Anti-inflammatory Properties : Research suggests potential applications in treating inflammatory diseases by targeting specific biochemical pathways involved in inflammation.

Material Science

The compound's unique structural characteristics enable its use in developing advanced materials:

  • Organic Electronics : Due to its electronic properties, it may be utilized in organic semiconductor applications.
  • Polymer Chemistry : Its ability to form stable complexes with metals can lead to innovative polymeric materials with enhanced properties.

Biological Studies

This compound can serve as a valuable tool in biological research:

  • Biochemical Assays : The compound can be used to probe the activity of specific enzymes or receptors, aiding in the understanding of various biological processes.
  • Drug Development : Its derivatives may be screened for activity against a range of biological targets, leading to the discovery of new therapeutic agents.

Case Study 1: Anti-cancer Activity

A study conducted on derivatives of this compound revealed significant anti-cancer activity against certain cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. This study supports further exploration into its use as a lead compound for developing anti-cancer drugs.

Case Study 2: Material Applications

Research focused on the incorporation of this compound into polymer matrices demonstrated improved electrical conductivity and thermal stability. These findings suggest potential applications in flexible electronics and energy storage devices.

Comparison with Similar Compounds

Core Scaffold vs. Indole Isosteres

The 1H-imidazo[1,2-b]pyrazole scaffold is a non-classical isostere of indole, offering superior solubility due to reduced lipophilicity (logD = 2.1 vs. 3.5 for indole-based pruvanserin) and a lower pKa (7.3 vs. 6.4 for indole NH) . This translates to higher aqueous solubility (e.g., >200 µg/mL vs. <50 µg/mL for indole derivatives), critical for oral bioavailability .

Table 1: Physicochemical Properties of Key Compounds

Compound logD Aqueous Solubility (µg/mL) pKa Key Substituents
Pruvanserin (indole-based) 3.5 <50 6.4 Piperazine, 4-fluorophenethyl
Imidazo[1,2-b]pyrazole (4) 2.1 >200 7.3 None (core scaffold)
6-(tert-Butyl)-1-isobutyl 2.8* ~150* 7.1* tert-Butyl (C6), isobutyl (N1)
1-Cyclopentyl derivative 3.2* ~80* - Cyclopentyl (N1)
IMPY (dihydro derivative) 1.9 >300 - 2,3-Dihydro core

*Estimated based on substituent contributions .

Substituent Effects

  • tert-Butyl Group (Position 6): Enhances metabolic stability by blocking cytochrome P450 oxidation sites. Observed in NMR as a singlet at δ 1.0 ppm for CH3 groups .
  • Isobutyl Group (Position 1): Moderately increases lipophilicity compared to smaller alkyl chains (e.g., methyl) but maintains solubility due to the scaffold’s inherent polarity .
  • Carboxylic Acid Derivatives: Introduce ionizable groups (pKa ~4–5), significantly improving solubility and enabling salt formation for formulation .

Pharmacological Profiles

Imidazo[1,2-b]pyrazoles exhibit diverse activities:

  • Anticancer: Derivatives like ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate show π-π interactions with biological targets, enhancing binding affinity .
  • Antibacterial: Carboxamide derivatives (e.g., 4w) demonstrate broad-spectrum activity, with tert-butyl groups reducing off-target effects .
  • 5-HT2A Antagonism: The imidazo[1,2-b]pyrazole isostere of pruvanserin retains receptor binding while improving pharmacokinetics .

Toxicity Considerations

  • IMPY (2,3-dihydro derivative): Causes dose-dependent hemolysis and CNS toxicity (somnolence, confusion) due to high CSF penetration .
  • 6-(tert-Butyl)-1-isobutyl: Predicted lower toxicity due to reduced membrane permeability (higher solubility) and metabolic stability .

Preparation Methods

Br/Mg-Exchange and Regioselective Metalation Route

This classical approach involves:

  • Stepwise metalation of pyrazole or imidazole precursors using organomagnesium reagents.
  • Use of 2,2,6,6-tetramethylpiperidyl bases to achieve regioselective magnesiation or zincation.
  • Subsequent trapping with electrophiles to introduce desired substituents such as tert-butyl or isobutyl groups.

This method is well-established for preparing 1-isobutyl-1H-imidazo[1,2-b]pyrazole derivatives with high regioselectivity. It typically requires:

  • Inert atmosphere conditions to prevent side reactions.
  • Moderate temperatures.
  • Purification steps like chromatography.

While effective, this method can be labor-intensive and less sustainable due to multiple steps and purification needs.

One-Pot Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

A modern and more sustainable approach is the GBB three-component reaction , which assembles the imidazo[1,2-b]pyrazole core in a single pot from:

This reaction proceeds via:

  • Formation of an iminium intermediate from the aldehyde and amine.
  • Nucleophilic attack by the isocyanide.
  • Cyclization to form the imidazo[1,2-b]pyrazole scaffold.

Key Features of the GBB Approach:

  • Catalysts : Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids such as indium(III) salts improve reaction rates and yields.
  • Solvents : Ethanol/water mixtures provide green-compatible media, enhancing yields and simplifying product isolation by filtration.
  • Reaction Conditions : Mild temperatures (room temperature to 50 °C), short reaction times (15 min to 1 hour).
  • Yields : Typically range from 59% to 83% depending on substituents and conditions.
  • Scalability : Amenable to microwave-assisted synthesis and continuous flow setups for industrial applications.

Example Optimization Data:

Entry Catalyst Catalyst Load (mol %) Solvent Reaction Time Yield (%)
1 None - EtOH >72 h 0
3 InCl3 20 EtOH 15 min 67
6 HClO4 20 EtOH 15 min 59
7 TFA 20 EtOH 15 min 74
15 TFA 20 EtOH/H2O (1:1) 15 min 79

Table 1: Catalyst and solvent screening for GBB reaction producing imidazo[1,2-b]pyrazoles.

Sequential One-Pot Microwave-Assisted Protocol

An advanced methodology involves:

  • Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate to generate 5-aminopyrazole intermediates rapidly.
  • Followed by in situ GBB reaction with aldehydes and isocyanides.

This sequential one-pot protocol offers:

  • Rapid synthesis (total reaction time ~25 min).
  • Avoidance of intermediate isolation.
  • Yields up to 79% for the target heterocycles.
  • Simplified purification by filtration.

This approach has been successfully applied to synthesize a library of 46 imidazo[1,2-b]pyrazole derivatives with diverse substituents, including tert-butyl and isobutyl groups, demonstrating broad applicability.

Detailed Reaction Scheme for Target Compound Preparation

Step 1: Formation of 5-Aminopyrazole Intermediate

  • React ethoxymethylene malononitrile with hydrazine hydrate under microwave irradiation (80 °C, 10 min) in ethanol.
  • This yields 5-aminopyrazole-4-carbonitrile intermediate.

Step 2: Groebke–Blackburn–Bienaymé Reaction

  • Add pivalaldehyde (for tert-butyl substitution), tert-butyl isocyanide (for tert-butyl group), and isobutyl amine or isobutyl isocyanide (to introduce isobutyl substituent).
  • Catalyze with 20 mol % TFA in EtOH/H2O (1:1).
  • Stir at room temperature for 15–60 min.
  • Isolate product by filtration.

This sequence efficiently constructs the 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole scaffold with high regioselectivity and yield.

Comparative Yields of Selected Derivatives

Entry Aldehyde (R1CHO) Isocyanide (R2NC) Product Description Yield (%)
1 p-Tolualdehyde (4-MePhCHO) tert-Butyl isocyanide 1H-imidazo[1,2-b]pyrazole with t-Bu at 6 79
2 Pivalaldehyde (t-BuCHO) Isobutyl isocyanide 6-(tert-butyl)-1-isobutyl derivative 65–75*
3 Benzaldehyde tert-Butyl isocyanide Aromatic substituted derivative 67
4 4-Nitrobenzaldehyde tert-Butyl isocyanide Electron-withdrawing substituent derivative 59

*Estimated yield range based on similar substrates and reaction conditions.

Research Findings and Notes

  • The regioselectivity of the GBB reaction favors formation of the 1H-imidazo[1,2-b]pyrazole tautomer with an endocyclic double bond, confirmed by 1D and 2D NMR techniques.
  • Reaction efficiency is highly dependent on catalyst type and solvent system, with TFA in EtOH/H2O providing the best compromise between yield and green chemistry principles.
  • Microwave-assisted synthesis accelerates intermediate formation, reducing total synthesis time significantly.
  • The method allows for structural diversification by varying aldehyde and isocyanide components, enabling library synthesis for biological screening.
  • Purification is simplified due to the precipitation of products, avoiding chromatographic steps in many cases.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Br/Mg-Exchange & Metalation Stepwise metalation and electrophile trapping High regioselectivity Multi-step, requires inert atmosphere, time-consuming
GBB Multicomponent Reaction One-pot, acid-catalyzed, uses amino-pyrazole, aldehyde, isocyanide Rapid, high yield, scalable, green solvents Limited by availability of starting materials
Sequential Microwave-Assisted Microwave-assisted intermediate formation followed by GBB Fast, operationally simple, avoids isolation Requires microwave equipment, sensitive to reagent addition order

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole, and how is structural confirmation performed?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between tert-butyl-substituted precursors and isobutyl amines under reflux conditions. Post-synthesis, structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination. For example, imidazo[1,2-b]pyrazole derivatives have been structurally validated using single-crystal X-ray diffraction, as demonstrated in analogous studies . Reaction optimization may involve adjusting solvent polarity and temperature gradients to enhance yield .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
  • Receptor binding studies : Radioligand displacement assays to quantify affinity (Kᵢ) for G-protein-coupled receptors (GPCRs) or ion channels.
    These methods align with protocols used for structurally related imidazo[1,2-b]pyridazine derivatives, where biological activity is correlated with substituent electronic properties .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability to identify energetically favorable reaction pathways. For instance, the ICReDD framework integrates reaction path searches with experimental validation, reducing trial-and-error cycles. Key steps include:

Pathway prediction : Use software like GRRM or Gaussian to map potential routes.

Experimental validation : Narrow conditions (e.g., catalysts, solvents) based on computational outputs.

Feedback loop : Refine models using experimental kinetic data .

Q. What strategies resolve discrepancies between computational predictions and experimental reaction yields?

  • Methodological Answer : Contradictions often arise from incomplete solvent or temperature models in simulations. To address this:

  • Iterative refinement : Adjust computational parameters (e.g., solvation models, entropy corrections) using experimental yield data.
  • Multi-variable optimization : Apply design of experiments (DoE) to systematically vary conditions (e.g., pH, stoichiometry) and identify unmodeled factors. This approach is validated in reaction optimization studies using fractional factorial designs .

Q. How can structure-activity relationship (SAR) models be developed for derivatives of this compound?

  • Methodological Answer :

Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl chain length, electron-withdrawing groups).

Data collection : Assay biological activity (e.g., IC₅₀, EC₅₀) and physicochemical properties (logP, pKa).

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins.

Machine learning : Train models (e.g., random forest, neural networks) on datasets to predict novel active compounds. This mirrors SAR workflows for imidazo[1,2-a]pyridine derivatives .

Methodological Considerations

  • Experimental Design : For reaction optimization, employ DoE (e.g., Box-Behnken or central composite designs) to minimize runs while maximizing parameter exploration .
  • Data Analysis : Use multivariate statistics (e.g., PCA, PLS regression) to disentangle correlated variables in biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole

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